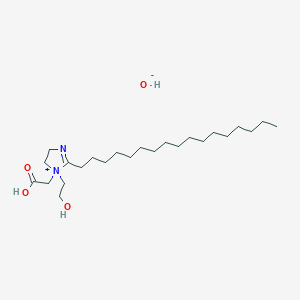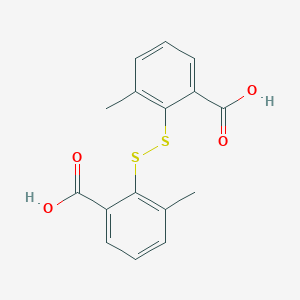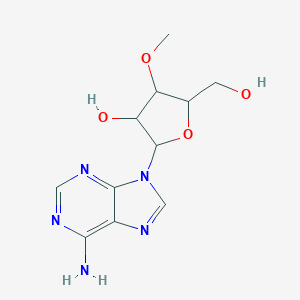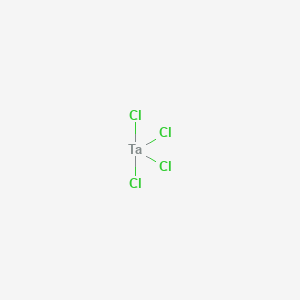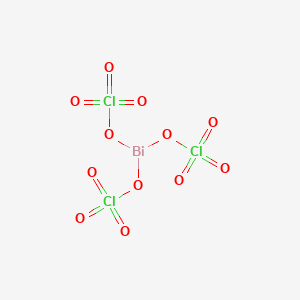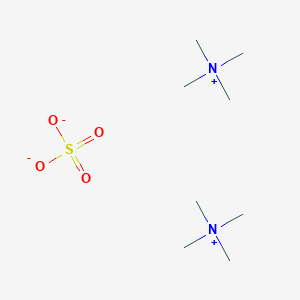
Tetramethylammonium sulfate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetramethylammonium sulfate involves ion exchange techniques to achieve high purity. This compound is of interest due to its reversible first-order phase transitions and its structural adaptability under varying temperatures. Structural investigations have established two reversible first-order phase transitions at 263 ± 3 and 462 ± 3 K, characterized by differential thermal analysis and temperature-dependent X-ray powder diffraction (Malchus & Jansen, 1998).
Molecular Structure Analysis
Tetramethylammonium sulfate exhibits a complex molecular structure that changes with temperature. At 223 K, it reveals completely ordered sulfate and tetramethylammonium tetrahedra, while at room temperature, half of the sulfate groups are orientationally disordered. The structure transitions from an ordered state to one containing free-rotating tetrahedra at high temperatures, indicating a high degree of structural flexibility (Malchus & Jansen, 1998).
Chemical Reactions and Properties
Tetramethylammonium sulfate participates in various chemical reactions due to its ionic nature and the presence of tetramethylammonium ions. It has been used in the synthesis of novel compounds, such as tetramethylammonium auride, illustrating its versatility in chemical synthesis (Dietzel & Jansen, 2001).
Physical Properties Analysis
The physical properties of tetramethylammonium sulfate, including phase transitions and crystal structures, have been extensively studied. It shows significant changes in its crystal structure at different temperatures, moving from a tetrahedral arrangement to a more disordered state as the temperature increases. These transitions suggest a material with potentially useful thermal properties (Malchus & Jansen, 1998).
Chemical Properties Analysis
Tetramethylammonium sulfate's chemical properties, such as its reactivity with other substances and its role in synthesis, are influenced by its molecular structure and the nature of its ions. Its ability to form complex structures and participate in chemical reactions makes it a subject of interest for researchers looking into novel chemical syntheses and applications (Dietzel & Jansen, 2001).
Wissenschaftliche Forschungsanwendungen
Phase Transitions and Structural Analysis : Tetramethylammonium sulfate undergoes reversible phase transitions, which have been studied using differential thermal analysis and X-ray powder diffraction. These studies provide insights into the ordered structures of sulfate and tetramethylammonium tetrahedra at different temperatures, contributing to the understanding of crystal structures and phase transitions in similar compounds (Malchus & Jansen, 1998).
Treatment of Wastewater Containing Tetramethylammonium Hydroxide : Tetramethylammonium hydroxide, closely related to tetramethylammonium sulfate, is used in high-tech industries. Research on its oxidative degradation using UV/persulfate and the resulting acute toxicity assessment is crucial for understanding its environmental impact and developing treatment methods for wastewater (Huang, Wang, & Liang, 2017).
Surfactant Studies : Tetramethylammonium dodecyl sulfate has been analyzed for its micellar properties and counterion binding using neutron scattering and NMR techniques. This research is significant for applications in surfactant chemistry and related fields (Paul et al., 2005).
Kinetic Studies in Biological Treatment Processes : Studies on the aerobic degradation of Tetramethylammonium Hydroxide in electronic industries highlight the potential of biological treatment processes for industrial effluents. This research is pivotal for environmental management and sustainability (Michelis et al., 2017).
Characterization of Bio- and Geo-Macromolecules : Tetramethylammonium hydroxide has been used for the thermochemolysis of various macromolecules, providing valuable insights into their structure. This method is significant for the analysis of complex organic matter in various scientific fields (Río et al., 1998).
Molecular Dynamics Studies : Research into the interactions of tetraalkylammonium ions with dodecyl sulfate micelles has provided insights into molecular dynamics and interface behavior, which is crucial for understanding surfactant interactions at the molecular level (Liu et al., 2016).
Toxicity and Safety Studies : Studies on the toxicity of Tetramethylammonium hydroxide, particularly in the context of industrial exposure and safety, are crucial for occupational health and safety guidelines (Lin et al., 2010).
Safety And Hazards
Tetramethylammonium sulfate can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .
Zukünftige Richtungen
As the semiconductor industry has grown tremendously over the last decades, its environmental impact has become a growing concern, including the withdrawal of fresh water and the generation of harmful wastewater. Tetramethylammonium hydroxide (TMAH), one of the toxic compounds inevitably found in semiconductor wastewater, should be removed before the wastewater is discharged .
Eigenschaften
IUPAC Name |
tetramethylazanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H12N.H2O4S/c3*1-5(2,3)4/h2*1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFVITRRNTVAPC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-92-3 (Parent) | |
| Record name | Tetramethylammonium sulphate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014190160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30931237 | |
| Record name | Bis(N,N,N-trimethylmethanaminium) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylammonium sulfate | |
CAS RN |
14190-16-0 | |
| Record name | Tetramethylammonium sulphate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014190160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(N,N,N-trimethylmethanaminium) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium sulphate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



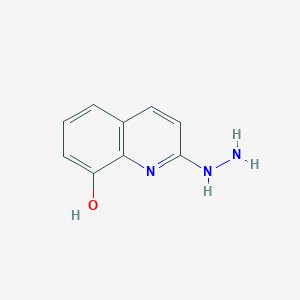

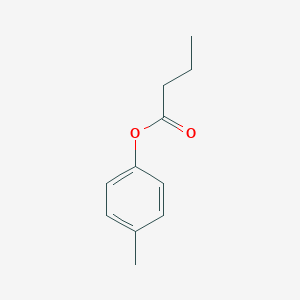
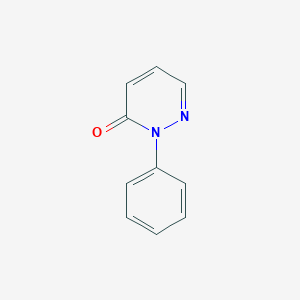
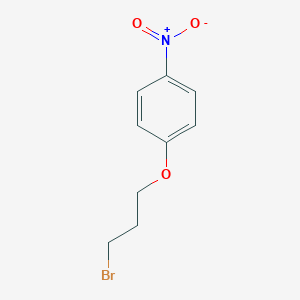
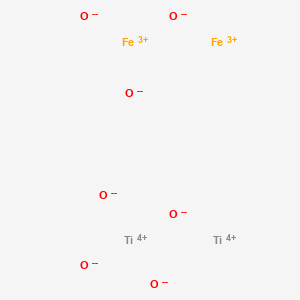

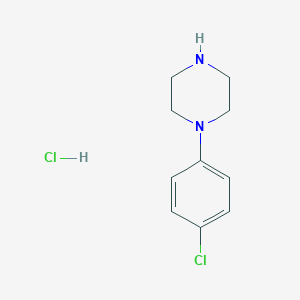
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)
